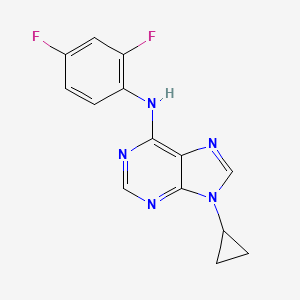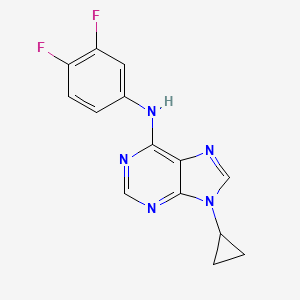
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine (abbreviated as 9CP-DFPA) is a novel small molecule compound with promising applications in biomedical research and drug discovery. 9CP-DFPA is a derivative of purine, a nitrogen-containing heterocyclic compound that is widely found in nature and is the building block of nucleic acids such as DNA and RNA. 9CP-DFPA has a range of potential uses in scientific research due to its unique properties, including its ability to interact with proteins, enzymes, and other molecules. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9CP-DFPA.
科学研究应用
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has a range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as a tool for studying enzyme kinetics, and as a tool for studying the structure and function of proteins. 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has also been used to study the structure and function of G-protein coupled receptors, which are important for many cellular processes. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been used as a tool for studying the structure and function of DNA and RNA.
作用机制
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions enable 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine to interact with proteins, enzymes, and other molecules, and thus alter their structure and function. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine can interact with G-protein coupled receptors, which are important for many cellular processes.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have a range of biochemical and physiological effects. In laboratory studies, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to inhibit the activity of enzymes, alter the activity of proteins, and activate G-protein coupled receptors. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models.
实验室实验的优点和局限性
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively inexpensive and widely available. However, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine also has some limitations. It is not soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.
未来方向
There are several potential future directions for 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine. It could be used in drug discovery to identify novel compounds with therapeutic potential. In addition, it could be used to study the structure and function of proteins and enzymes, as well as G-protein coupled receptors. Furthermore, it could be used to study the effects of small molecules on cellular processes, such as inflammation and cancer. Finally, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine could be used to develop new fluorescent probes for studying biological processes.
合成方法
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is synthesized by a multi-step process involving purification, derivatization, and purification. The first step is to purify 9H-purin-6-amine, a purine derivative, from natural sources. This is done by reacting the purine with a base such as sodium hydroxide and then extracting the product with an organic solvent such as chloroform. The next step is to derivatize the purine with a difluorophenyl group. This is done by reacting the purine with a reagent such as trifluoroacetic anhydride, followed by a cyclopropylation reaction with a reagent such as ethyl diazoacetate. Finally, the product is then purified by column chromatography.
属性
IUPAC Name |
9-cyclopropyl-N-(3,4-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJBBPTKLWJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
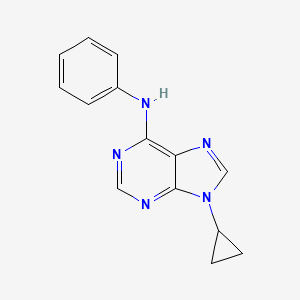
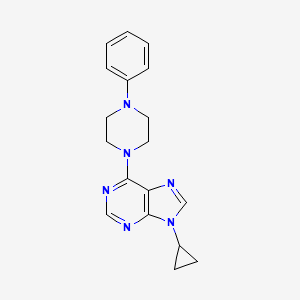
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
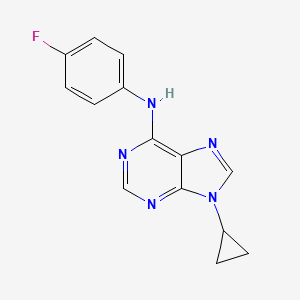
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
